The synthesis of Amino-PEG12-alcohol typically involves the modification of polyethylene glycol through the introduction of functional groups. One common method includes the reaction of activated polyethylene glycol with amine and alcohol reagents under controlled conditions.
The molecular structure of Amino-PEG12-alcohol features a long polyethylene glycol chain that contributes to its hydrophilicity. The amino group (-NH2) provides reactivity with various electrophiles, while the hydroxyl group (-OH) allows for further derivatization.
Amino-PEG12-alcohol exhibits a range of chemical reactivity due to its functional groups.
The mechanism of action for Amino-PEG12-alcohol primarily revolves around its ability to facilitate bioconjugation processes.
Amino-PEG12-alcohol possesses several physical and chemical properties that contribute to its functionality:
Amino-PEG12-alcohol is utilized across various scientific fields due to its unique properties:
The development of heterobifunctional PEG linkers marks a paradigm shift from early homobifunctional PEGs that generated heterogeneous conjugates with limited therapeutic precision. Initial PEGylation strategies in the 1970s-1980s relied on simple PEG diols activated at both termini, often creating cross-linked aggregates with diminished biological activity. The introduction of amino-functionalized PEGs in the 1990s enabled site-specific conjugation, but the lack of orthogonal protection strategies still limited architectural control. Amino-PEG-alcohol derivatives emerged as solutions to these limitations, providing two distinct functional groups that could be sequentially modified under controlled conditions [5].
The molecular evolution accelerated with hemoglobin-based oxygen carriers (HBOCs) in the 2000s, where maleimide-PEG conjugation to surface lysines demonstrated both the promise and pitfalls of early heterobifunctional approaches. While PEGylation prevented rapid renal clearance of hemoglobin tetramers, the heterogeneity of conjugation sites and instability of maleimide adducts underscored the need for more advanced designs. This historical context highlights how reagents like Amino-PEG12-alcohol represent the culmination of decades of innovation—offering defined chain lengths, directional conjugation, and stable linkages essential for modern biotherapeutics [4].
Table 1: Key Innovations in Heterobifunctional PEG Development
Time Period | Innovation Milestone | Therapeutic Impact |
---|---|---|
1970s-1980s | Homobifunctional PEG-diols | Improved protein half-life; uncontrolled aggregation |
1990s | Amino-PEG derivatives (single terminus) | Site-specific conjugation; reduced immunogenicity |
Early 2000s | Maleimide-PEG thiol conjugation | Improved HBOC stability; retro-Michael decomposition issues |
2010s-Present | Amino-alcohol PEGs (orthogonal termini) | Sequential modification; monodisperse architectures |
Amino-PEG12-alcohol (C₂₄H₅₁NO₁₂, MW 545.67 g/mol) exemplifies precision molecular design through its defined 12-unit polyethylene glycol spacer flanked by reactive termini. The "PEG12" designation specifies 12 repeating ethylene oxide units (-CH₂CH₂O-), creating a 47.4 Å chain that provides optimal spatial separation between conjugated molecules. This length balances steric shielding with minimal viscosity increase—critical for injectable therapeutics. The primary amine terminus (pKa ~8.5-10) exhibits nucleophilic character under physiological pH, readily forming amide bonds with carboxylic acids or stable imines with carbonyls. In contrast, the terminal hydroxyl group (pKa ~15-16) acts as a hydrophilic terminus or can be functionalized via esterification, etherification, or activation as leaving groups [9] [10].
The molecular architecture follows three key design principles:
Experimental evidence confirms that PEG12 spacers maintain conformational flexibility while preventing hydrophobic collapse of conjugated partners—properties verified through dynamic light scattering and molecular dynamics simulations. This balance makes Amino-PEG12-alcohol particularly valuable for PROTAC (Proteolysis Targeting Chimeras) development, where it spatially links E3 ubiquitin ligase ligands with target protein binders without impeding ternary complex formation [2] [3].
Traditional polydisperse PEG linkers (varying by ± 5-10 ethylene oxide units) introduce pharmacokinetic variability due to inconsistent hydrodynamic volumes and clearance profiles. Amino-PEG12-alcohol represents a shift toward monodisperse systems with exact chain lengths (12 EO units, MW 545.67 g/mol) that ensure batch-to-batch reproducibility in drug conjugates. This precision enables:
Table 2: Performance Comparison of Polydisperse vs. Monodisperse PEG Linkers
Parameter | Polydisperse PEG | Monodisperse Amino-PEG12-alcohol |
---|---|---|
Molecular Weight | Average ± 50-200 Da (e.g., 550 ± 75) | Exact 545.67 Da |
Polydispersity Index (Đ) | 1.01-1.05 | 1.000 |
Renal Clearance Threshold | Variable subpopulations | Uniform behavior |
Conjugation Efficiency | Batch-dependent variability | >95% consistency between batches |
Therapeutic Applications | Broad-spectrum formulations | Precision therapeutics (PROTACs, ADCs) |
Commercial suppliers now prioritize monodisperse Amino-PEG12-alcohol (CAS 933789-97-0 / 1345681-71-1) with ≥95% purity, validated via HPLC-MS and NMR to confirm the absence of diol or diamine impurities that could cause cross-linking. This shift is particularly crucial for antibody-drug conjugates (ADCs) and PROTACs, where linker homogeneity directly impacts cellular activity and therapeutic index. Recent studies demonstrate that monodisperse PEG12 linkers improve batch-to-batch conjugate efficiency by >30% compared to polydisperse alternatives, while reducing off-target aggregation phenomena [5] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: